molecular formula C14H11ClN2O3S3 B2596483 (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 683237-88-9

(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2596483
CAS No.: 683237-88-9
M. Wt: 386.88
InChI Key: SNVUISYNNXORST-PEZBUJJGSA-N
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Description

“(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, they can be synthesized through diazo-coupling processes between aniline derivatives and other compounds .

Scientific Research Applications

Sulfonamides and Their Applications

Sulfonamides have been extensively studied for their therapeutic potentials. They are part of many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents and scientific literature highlight novel sulfonamides with potential as selective antiglaucoma drugs, antitumor agents, and diagnostic tools. The constant need for novel sulfonamides underscores their significance in developing new therapeutic agents (Carta, Scozzafava, & Supuran, 2012).

Benzothiazole Derivatives

Benzothiazole and its derivatives are recognized for their wide array of biological activities. These compounds are part of many bioactive molecules and natural products, demonstrating antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structure of several potent drugs, including pramipexole and riluzole, is based on the benzothiazole skeleton. This highlights the importance of benzothiazole derivatives in drug discovery and their potential for creating CNS-acting drugs (Sumit, Kumar, & Mishra, 2020).

Thiophene Derivatives

Thiophene derivatives exhibit a broad spectrum of therapeutic properties, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their application extends beyond medicinal chemistry into organic materials due to their electronic properties. The synthesis of thiophene derivatives has attracted considerable attention, with numerous methods being developed to improve the efficiency and environmental friendliness of these processes (Xuan, 2020).

Future Directions

Benzothiazole derivatives, including “(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide”, show promise in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on enhancing their anti-tubercular activity and exploring their potential in treating other diseases.

Properties

IUPAC Name

5-chloro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S3/c1-17-9-4-3-8(23(2,19)20)7-11(9)22-14(17)16-13(18)10-5-6-12(15)21-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVUISYNNXORST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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